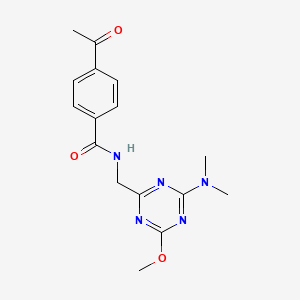

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-10(22)11-5-7-12(8-6-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)24-4/h5-8H,9H2,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQNVLLOIABLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.

Attachment of the Benzamide Group: The benzamide group is introduced by reacting the triazine intermediate with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Triazine-Based Sulfonylurea Herbicides ()

Triazine derivatives are widely employed as herbicides. Key analogs from include:

| Compound Name | R₁ (Position 4) | R₂ (Position 6) | Core Structure | Use |

|---|---|---|---|---|

| Metsulfuron methyl ester | Methoxy | Methyl | 1,3,5-Triazin-2-yl | Herbicide |

| Ethametsulfuron methyl ester | Ethoxy | Methylamino | 1,3,5-Triazin-2-yl | Herbicide |

| Triflusulfuron methyl ester | Dimethylamino | Trifluoroethoxy | 1,3,5-Triazin-2-yl | Herbicide |

| Target Compound | Dimethylamino | Methoxy | 1,3,5-Triazin-2-yl | Unspecified |

Key Observations :

- The dimethylamino group in the target compound (vs. methoxy/ethoxy in others) may enhance solubility in polar solvents due to its strong electron-donating nature.

Triazine-Linked Sulfonamides and Ureas ()

Compounds in and feature methylthio or methyl linkages to sulfonamide or imidazolidin-2-ylidene groups, while describes a triazine-urea derivative:

- Ureido-linked morpholino-triazines (e.g., Compound 24 in ): The urea bridge introduces hydrogen-bonding capacity, whereas the target’s acetyl-benzamide may favor hydrophobic interactions .

Comparison with Analog Syntheses

Electronic Effects

- Acetyl-benzamide : The acetyl group may reduce basicity compared to unmodified benzamides, altering pharmacokinetic profiles.

Solubility and LogP

- The dimethylamino group likely improves water solubility relative to methyl or trifluoroethoxy substituents (e.g., triflusulfuron).

- LogP predictions (estimated): Higher than sulfonylureas due to the hydrophobic benzamide but lower than morpholino-ureas () .

Biological Activity

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety linked to a triazine ring. Its molecular formula is , with a molecular weight of approximately 335.38 g/mol. The presence of the triazine ring is crucial as it contributes to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.38 g/mol |

| Structure | Contains triazine and benzamide moieties |

The biological activity of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes and are targeted by anti-inflammatory drugs.

- Receptor Interaction : The compound may interact with various cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

- DNA/RNA Interaction : It has the potential to intercalate with DNA or RNA strands, influencing transcription and translation processes.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties by inhibiting receptor tyrosine kinases (RTKs). A study demonstrated that benzamide derivatives could inhibit multiple RTKs involved in cancer progression . Specifically, the inhibition of EGFR and other kinases was observed, suggesting that 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide may have similar effects.

Insecticidal and Herbicidal Properties

The compound's triazine component is associated with herbicidal activity. It functions by inhibiting specific metabolic pathways in target organisms. Research on related compounds has shown effective insecticidal properties against various pests through similar mechanisms.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that certain analogues exhibited high potency against solid tumors through targeted inhibition of kinases involved in tumor growth .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These findings support the potential of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.